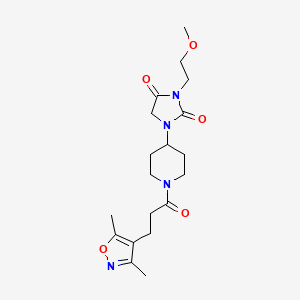

1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5/c1-13-16(14(2)28-20-13)4-5-17(24)21-8-6-15(7-9-21)23-12-18(25)22(19(23)26)10-11-27-3/h15H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZZGLMOQAPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione represents a complex molecular structure with potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

- Isomeric Structure : The 3,5-dimethylisoxazole moiety is known for its role in various pharmacological activities.

- Piperidine Ring : This component often enhances the interaction with biological targets.

- Imidazolidine Dione : This structure is associated with various biological activities, including enzyme inhibition.

Molecular Formula

The molecular formula of the compound is , indicating a substantial molecular weight and complexity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- Cholinesterase Inhibition : Compounds derived from piperidine structures have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 of 46.42 μM against BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have shown that derivatives containing isoxazole rings often exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds has been correlated with enhanced antimicrobial efficacy .

Immunomodulatory Effects

Recent studies have indicated that piperidine derivatives can act as immunostimulants. For example, one derivative significantly enhanced lymphocyte subpopulation compositions in experimental models . This suggests that the compound may have applications in immunotherapy or as an adjunct treatment in various diseases.

Study 1: Cholinesterase Inhibition

A study focused on the synthesis of piperidine derivatives highlighted their inhibitory effects on cholinesterase enzymes. The findings indicated that modifications to the piperidine structure could enhance selectivity and potency against specific enzyme targets .

Study 2: Antimicrobial Properties

In a comparative study of various synthesized compounds, those with similar structural frameworks to our compound exhibited significant antibacterial properties against strains like E. coli and S. aureus. The results pointed towards a promising avenue for developing new antibiotics based on this structural motif .

Study 3: Immunomodulatory Activity

Another investigation assessed the immunostimulatory effects of a series of piperidine derivatives. The results demonstrated that certain modifications led to enhanced immune responses in vivo, suggesting potential therapeutic applications for immune-related conditions .

Summary of Biological Activities

| Activity Type | Compound Example | IC50/Effect |

|---|---|---|

| Cholinesterase Inhibition | 1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin | BChE: 46.42 μM; AChE: 157.31 μM |

| Antibacterial Activity | Piperidine Derivative | Effective against E. coli |

| Immunomodulatory Effect | Piperidine Derivative | Enhanced lymphocyte activity |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent-Driven Functional Differences

- Isoxazole vs. Dimethoxybenzyl (Target vs. ) : The 3,5-dimethylisoxazole group in the target compound likely improves metabolic stability compared to the dimethoxybenzyl group in , which may increase off-target interactions due to higher lipophilicity.

- Methoxyethyl vs. Trifluoroethyl (Target vs.

Pharmacokinetic and Toxicological Insights

- Metabolic Stability : The trifluoroethyl group in may reduce hepatic clearance compared to the methoxyethyl group in the target compound.

- Bioavailability: The target compound’s isoxazole-propanoyl chain likely enhances oral absorption relative to the tetrazole-benzoyl group in , which may suffer from poor membrane permeability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in optimizing the yield of 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione?

- Methodological Answer : The compound’s complexity arises from its hybrid heterocyclic architecture (imidazolidine-dione, piperidine, and isoxazole). Key challenges include steric hindrance during piperidine acylation and regioselectivity in imidazolidine-dione formation. To optimize yield, employ statistical design of experiments (DoE) to screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, use a fractional factorial design to prioritize variables like reaction time (2–6 hrs) and stoichiometric ratios (1:1.2–1:1.5 for acyl-piperidine coupling). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) can improve purity .

Q. How can researchers validate the structural integrity of the imidazolidine-2,4-dione core in this compound?

- Methodological Answer : Use FT-IR spectroscopy to confirm the presence of C=O stretching vibrations (1674–1731 cm⁻¹ for imidazolidine-dione and isoxazole carbonyl groups) and ν(N-H) bands (3209–3388 cm⁻¹) for secondary amines. ¹H/¹³C NMR can resolve stereochemistry: the piperidin-4-yl proton environment (δ 2.5–3.5 ppm) and methoxyethyl protons (δ 3.2–3.4 ppm) are critical markers. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. What computational tools are recommended for predicting the reactivity of the 3,5-dimethylisoxazole moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps) and predict regioselective reactivity. Pair this with reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate plausible intermediates, such as the isoxazole-propanoyl radical or zwitterionic transition states. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., hindered rotation of the methoxyethyl group or piperidine ring puckering). Use variable-temperature NMR (−40°C to 25°C) to slow conformational exchange and resolve splitting. For ambiguous NOE correlations, employ ROESY or 2D-COSY to map spatial proximity between protons (e.g., methoxyethyl CH₂ and imidazolidine-dione NH). If crystallinity permits, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. What strategies are effective for analyzing in vitro metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Prepare liver microsomes (e.g., human or rat) and incubate the compound (1–10 µM) with NADPH (1 mM) at 37°C. Use LC-MS/MS to monitor parent compound depletion over time (0–60 min). Calculate intrinsic clearance (CLint) via the substrate depletion method. For metabolite identification, perform HRMS/MS with data-dependent acquisition (DDA) to fragment ions (collision energy 20–40 eV). Key metabolic soft spots include the isoxazole methyl groups (oxidation to carboxylic acids) and piperidine N-dealkylation .

Q. How can researchers reconcile discrepancies between computational binding affinity predictions and experimental IC50 values for this compound?

- Methodological Answer : Discrepancies may stem from solvation effects or protein flexibility. Refine docking (e.g., AutoDock Vina) with explicit solvent molecular dynamics (MD) simulations (50–100 ns) to account for conformational changes. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd). If IC50 values remain inconsistent with predictions, assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. What experimental designs are optimal for studying the compound’s pH-dependent solubility?

- Methodological Answer : Use a biphasic shake-flask method across pH 1–8 (adjusted with HCl/NaOH). Measure equilibrium solubility via HPLC-UV (λ = 254 nm). For thermodynamic solubility, incubate excess compound (24 hrs, 25°C) and filter (0.45 µm membrane). Correlate results with Henderson-Hasselbalch modeling to predict ionization states (pKa estimation via Sirius T3). If poor solubility persists, explore amorphous solid dispersions (e.g., spray-drying with HPMCAS) .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data across different cell lines?

- Methodological Answer : Profile the compound in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with dose-response assays (10 nM–100 µM) . Normalize data to housekeeping genes (e.g., GAPDH) and control for batch effects. Use synergy/antagonism analysis (CompuSyn) if combined with other agents. If discrepancies persist, validate target engagement via cellular thermal shift assay (CETSA) or Western blotting for downstream biomarkers .

Q. What statistical methods are recommended for optimizing reaction conditions when scaling up synthesis?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model nonlinear interactions between variables (e.g., temperature, pressure, catalyst). Use ANOVA to identify significant factors (p < 0.05). For robustness, perform a Plackett-Burman design to screen >5 variables with minimal runs. Post-optimization, validate with a 3-batch reproducibility study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.